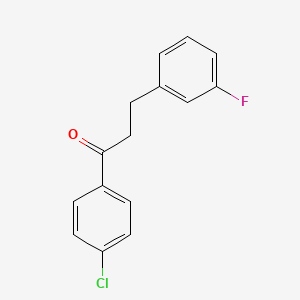

4'-Chloro-3-(3-fluorophenyl)propiophenone

Description

Significance of Aryl Ketones in Organic Synthesis

Aryl ketones, including propiophenones, are fundamental building blocks in organic synthesis. fiveable.me Their carbonyl group (C=O) is a reactive site that participates in a wide array of chemical transformations, such as reduction to alcohols, oxidation, and various carbon-carbon bond-forming reactions like aldol condensations and Grignard reactions. fiveable.menih.gov This versatility makes them invaluable intermediates in the construction of more complex molecular architectures. fiveable.menih.gov

One of the most classic and important methods for synthesizing aryl ketones is the Friedel-Crafts acylation. fiveable.mewikipedia.org This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum trichloride. fiveable.mewikipedia.orgorganic-chemistry.org The Friedel-Crafts acylation is a powerful tool for directly forging a carbon-carbon bond to an aromatic ring, a crucial step in the synthesis of many fine chemicals, fragrances, and pharmaceutical agents. fiveable.meorganic-chemistry.org Beyond this, numerous other modern synthetic methods have been developed to access this important class of compounds. organic-chemistry.orgresearchgate.net The resulting aryl ketones are key precursors to a diverse range of pharmaceuticals and biologically active compounds. nih.gov

Overview of Halogenated Propiophenone (B1677668) Scaffolds

The introduction of halogen atoms—such as fluorine, chlorine, bromine, or iodine—onto a propiophenone scaffold can dramatically alter its properties. Halogenation is a common strategy in medicinal chemistry to enhance the therapeutic potential of a molecule. mdpi.comresearchgate.netresearchgate.net Halogen atoms can influence a compound's lipophilicity (its ability to dissolve in fats and cross biological membranes), metabolic stability, and binding affinity to biological targets. mdpi.comnih.gov

For example, the presence of fluorine can increase metabolic stability by blocking sites susceptible to oxidative metabolism. Chlorine atoms can also enhance biological activity and are a key feature in many approved drugs. nih.govchemrxiv.org The specific placement of halogens on the aromatic ring of a propiophenone can fine-tune these properties, making halogenated propiophenone scaffolds attractive structures in the search for new drug candidates. Various chlorinated propiophenones, such as 4'-chloropropiophenone and 3'-chloropropiophenone, are recognized as important intermediates in the synthesis of pharmaceuticals. chemimpex.comgoogle.comgoogle.com

Research Landscape of 4'-Chloro-3-(3-fluorophenyl)propiophenone

The specific compound, this compound, is a di-halogenated propiophenone derivative. Its structure features a chlorine atom and a fluorine atom at specific positions, suggesting its design is intended for use as a specialized building block in chemical synthesis, likely within a drug discovery context.

While detailed, peer-reviewed research studies focusing exclusively on the synthesis or biological activity of this compound are not widely available in public literature, its chemical identity is established. The compound is listed in several chemical supplier catalogs, indicating its availability for research purposes. The lack of extensive dedicated literature suggests that it is likely a novel or highly specific intermediate, potentially used in proprietary drug development programs or specialized organic synthesis projects. Its value lies in the combination of the reactive propiophenone core with the modulating effects of its distinct halogen substituents.

Below are the key chemical identifiers for this compound.

| Identifier | Value |

| CAS Number | 898767-26-5 appchemical.comchemicalbook.com |

| Molecular Formula | C15H11ClF2O appchemical.com |

| Molecular Weight | 280.70 g/mol appchemical.com |

| SMILES | Fc1cccc(c1)CCC(=O)c1ccc(c(c1)F)Cl appchemical.com |

Structure

3D Structure

Properties

IUPAC Name |

1-(4-chlorophenyl)-3-(3-fluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClFO/c16-13-7-5-12(6-8-13)15(18)9-4-11-2-1-3-14(17)10-11/h1-3,5-8,10H,4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCOQRGRPAHJGOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CCC(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20644526 | |

| Record name | 1-(4-Chlorophenyl)-3-(3-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898789-11-2 | |

| Record name | 1-(4-Chlorophenyl)-3-(3-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Chloro 3 3 Fluorophenyl Propiophenone

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of 4'-Chloro-3-(3-fluorophenyl)propiophenone provides a logical framework for identifying potential starting materials and key bond disconnections. The primary disconnection strategies focus on the bonds adjacent to the carbonyl group.

Friedel-Crafts Disconnection: The bond between the chlorinated aromatic ring and the carbonyl carbon can be disconnected. This suggests a Friedel-Crafts acylation reaction. This pathway identifies 1-chloro-2-fluorobenzene and 3-(3-fluorophenyl)propionyl chloride as key precursors. An alternative disconnection of the propionyl group points to chlorobenzene (B131634) and a suitable propionylating agent.

Alpha-Carbon Disconnection: A disconnection at the Cα-Cβ bond of the propiophenone (B1677668) chain suggests an alkylation or condensation approach. This strategy identifies precursors such as a 4'-chloroacetophenone derivative and a 3-fluorobenzyl halide .

Grignard-type Disconnection: This approach disconnects the aryl-carbonyl bond, suggesting a reaction between an organometallic reagent derived from 1-bromo-4-chlorobenzene and an acylating agent like 3-(3-fluorophenyl)propionyl chloride .

These analyses highlight a core set of precursor molecules whose availability and reactivity are central to the successful synthesis of the target compound.

Table 1: Potential Precursors for this compound

| Precursor 1 | Precursor 2 | Synthetic Approach |

|---|---|---|

| Chlorobenzene | 3-(3-fluorophenyl)propionyl chloride | Friedel-Crafts Acylation |

| 1-chloro-4-fluorobenzene | Propionyl chloride | Friedel-Crafts Acylation |

| 4-Chloroacetophenone | 3-Fluorobenzyl bromide | Alkylation/Condensation |

| 4-Chlorophenylmagnesium bromide | 3-(3-fluorophenyl)propionyl chloride | Grignard Reaction |

Classical and Contemporary Approaches to Propiophenone Synthesis

The formation of the propiophenone core is a critical step. Both classical and modern methods are applicable for constructing this aryl ketone structure.

Friedel-Crafts acylation is a fundamental and widely used method for preparing aromatic ketones. youtube.comalfa-chemistry.com The reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). youtube.comgoogle.com

For the synthesis of this compound, a plausible route is the acylation of chlorobenzene with 3-(3-fluorophenyl)propionyl chloride. The chlorine atom on the benzene (B151609) ring is an ortho-, para-director. Therefore, the acylation is expected to yield the desired 4'-chloro isomer along with the 2'-chloro isomer. The reaction is typically carried out in an inert solvent.

Reaction Scheme: Chlorobenzene + 3-(3-fluorophenyl)propionyl chloride --(AlCl₃)--> this compound

Alternative Friedel-Crafts strategies could involve different acylating agents or starting aromatic compounds, each with its own advantages regarding regioselectivity and reactivity. google.com

Table 2: Comparison of Friedel-Crafts Acylation Strategies

| Aromatic Substrate | Acylating Agent | Catalyst | Expected Outcome |

|---|---|---|---|

| Chlorobenzene | 3-(3-fluorophenyl)propionyl chloride | AlCl₃ | Mixture of 2'- and 4'-chloro isomers |

| Benzene | 3-(3-fluorophenyl)propionyl chloride | AlCl₃ | 3-(3-fluorophenyl)propiophenone (requires subsequent chlorination) |

| 1-chloro-2-fluorobenzene | Propionyl chloride | AlCl₃ | Complex mixture of isomers due to two directing groups |

Condensation reactions provide an alternative route to ketones, often proceeding through a β-keto ester or β-diketone intermediate. The Claisen condensation, for instance, involves the reaction between two ester molecules or an ester and another carbonyl compound in the presence of a strong base to form a β-keto ester. libretexts.orgjove.com

A crossed Claisen condensation could theoretically be employed. For example, reacting methyl 4-chlorobenzoate (B1228818) with ethyl 3-fluorophenylacetate in the presence of a strong base like sodium ethoxide would yield a β-keto ester. Subsequent hydrolysis and decarboxylation of this intermediate would produce the target ketone. This multi-step process requires careful control of reaction conditions to prevent self-condensation and maximize the yield of the desired crossed product. organic-chemistry.org The Aldol condensation is another powerful tool for C-C bond formation, typically leading to β-hydroxy ketones which can be dehydrated to α,β-unsaturated ketones. youtube.comlibretexts.org While not a direct route to the saturated propiophenone, it can be used to construct related precursors.

Beyond the classical Friedel-Crafts reaction, several other acylation strategies have been developed for the synthesis of aryl ketones. organic-chemistry.org These methods often offer milder reaction conditions and broader functional group tolerance.

Organometallic Cross-Coupling: The reaction of organometallic reagents, such as Grignard reagents (organomagnesium) or organozinc compounds, with acyl chlorides is a powerful method for ketone synthesis. organic-chemistry.org For this specific target, 4-chlorophenylmagnesium bromide could be reacted with 3-(3-fluorophenyl)propionyl chloride. This approach avoids the strong Lewis acids used in Friedel-Crafts reactions.

Palladium-Catalyzed Coupling: Modern palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi couplings, can be adapted for ketone synthesis. For instance, the coupling of an aryl boronic acid (e.g., 4-chlorophenylboronic acid) with an acyl chloride under palladium catalysis provides an efficient route to diaryl or aryl alkyl ketones. organic-chemistry.org

Table 3: Overview of Acylation Strategies

| Strategy | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Friedel-Crafts Acylation | Aryl Halide, Acyl Chloride, AlCl₃ | High efficiency, readily available reagents | Harsh conditions, catalyst waste, potential for isomer formation |

| Grignard Reaction | Organomagnesium Halide, Acyl Chloride | Milder than Friedel-Crafts, good yields | Sensitive to moisture and acidic protons |

| Palladium-Catalyzed Coupling | Aryl Boronic Acid, Acyl Chloride, Pd Catalyst | Mild conditions, high functional group tolerance | Catalyst cost, requires pre-functionalized reagents |

Targeted Halogenation and Fluorination Techniques

The introduction of halogen atoms at specific positions on the aromatic rings is a crucial aspect of the synthesis. While the fluorine atom is often incorporated from the start via a fluorinated precursor, the chlorine atom can be introduced at various stages.

Regioselective chlorination involves directing the chlorine atom to a specific position on an aromatic ring. The outcome of electrophilic aromatic chlorination is governed by the directing effects of the substituents already present on the ring. scilit.com

If the synthesis starts with 3-(3-fluorophenyl)propiophenone, the propiophenone group (-COC₂H₅) acts as a meta-director. Direct chlorination of this intermediate would therefore yield 3'-chloro-3-(3-fluorophenyl)propiophenone, not the desired 4'-chloro isomer.

Therefore, to achieve the 4'-chloro substitution pattern, the chlorine atom must be in place before the acylation step (as in the Friedel-Crafts acylation of chlorobenzene) or a more advanced directing group strategy would be necessary. Various chlorinating agents and catalytic systems have been developed to enhance regioselectivity. psu.eduacs.org For example, tert-butyl hypochlorite (B82951) in the presence of zeolites has been shown to be a highly regioselective system for the chlorination of certain aromatic compounds. psu.edu Similarly, sulfuryl chloride (SO₂Cl₂) activated by specific organocatalysts can provide high selectivity. acs.org However, the most straightforward approach for this target molecule remains the use of a pre-chlorinated starting material like chlorobenzene.

Table 4: Common Chlorinating Agents for Aromatic Compounds

| Reagent | Catalyst/Conditions | General Application |

|---|---|---|

| Chlorine (Cl₂) | Lewis Acid (e.g., FeCl₃, AlCl₃) | Standard electrophilic chlorination |

| Sulfuryl chloride (SO₂Cl₂) | Lewis Acid or Radical Initiator | Versatile chlorinating agent |

| N-Chlorosuccinimide (NCS) | Acid Catalyst | Mild chlorination of activated rings |

| tert-Butyl hypochlorite | Zeolites | Shape-selective para-chlorination |

Stereoselective Fluorination Protocols

The introduction of a fluorine atom into a molecule with high stereochemical control is a significant challenge in synthetic organic chemistry. nih.gov Stereoselective fluorination is critical as the specific three-dimensional arrangement of atoms is essential for the biological activity and physicochemical properties of a compound. numberanalytics.com For ketones like this compound, achieving stereoselectivity at the α- or β-position relative to the carbonyl group is of paramount importance. Various advanced methods have been developed to achieve this, broadly categorized into enzymatic, organocatalytic, and metal-catalyzed approaches.

Enzymatic approaches offer a promising route due to the specific chiral environment of an enzyme's active site, which can facilitate precise and selective incorporation of fluorinated motifs. the-innovation.org Flavin-dependent ene-reductases, for example, can be used in photoenzymatic hydrofluoroalkylation to integrate fluorinated motifs into olefins with high enantioselectivity. researchgate.net This method allows for stereocontrol at positions remote from the initial functional group, a task that is challenging for conventional chemocatalysis. the-innovation.orgresearchgate.net Reductase enzymes can also be applied to the reductive amination of α-fluoroacetophenones to yield β-fluoro primary or secondary amines with high conversion and enantiomeric excess (ee). whiterose.ac.uk

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of fluorine-containing compounds. chimia.ch Chiral organocatalysts can be used in the electrophilic fluorination of carbonyl compounds. For instance, cinchona alkaloids have been used to generate chiral N-fluoro species in situ from reagents like Selectfluor, which then achieve the enantioselective fluorination of both cyclic and acyclic carbonyl compounds. chimia.ch Another strategy involves the highly π-facial selective and regioselective fluorination of chiral enamides using N-F reagents such as Selectfluor™ and N-fluoro-benzenesulfonimide (NFSI). nih.gov This process involves the trapping of a β-fluoro-iminium cationic intermediate, leading to chiral α-fluoro-imides which can be converted to optically enriched α-fluoro-ketones. nih.gov

The following table summarizes various approaches to stereoselective fluorination applicable to ketone derivatives.

| Method Category | Catalyst/Reagent | Substrate Type | Typical Outcome |

| Enzymatic | Flavin-dependent reductases | Olefins | High enantioselectivity (90-99% ee) at β, γ, or δ positions. the-innovation.orgthe-innovation.org |

| Organocatalysis | Cinchona Alkaloids / Selectfluor | Carbonyl Compounds | Asymmetric induction up to 61% ee in the fluorination of enolates. chimia.ch |

| Organocatalysis | Quinine Squaramide / NFSI | Oxindole-Pyrazolone Adducts | High yields (88-96%) and excellent stereoselectivity (>20:1 dr, 95-99% ee). mdpi.com |

| Metal Catalysis | Thiazoline Iminopyridine (TIP)-Co Complex | Divinyl Ketones | Yields chiral α-fluorinated cyclopentenones with 44–97% ee and >20:1 dr. mdpi.com |

Purification and Isolation Strategies for Substituted Propiophenones

The purification and isolation of substituted propiophenones are critical steps to ensure the final product meets the required standards of purity, particularly for applications in medicinal chemistry. epo.org The choice of method depends on the physical properties of the target compound (e.g., solid or oil), the nature of the impurities, and the scale of the reaction. Common strategies include column chromatography, crystallization, and liquid-liquid extraction. googleapis.com

Column Chromatography: This is a widely used technique for the purification of propiophenone derivatives. googleapis.com For example, in the synthesis of certain propiophenone derivatives, the crude product, often an oil, is purified by column chromatography after the reaction solvent is evaporated. googleapis.com The choice of solvent system (eluent) is crucial for achieving good separation. A mixture of dichloromethane (B109758) and ethyl acetate (B1210297) has been successfully used as an eluent for the purification of β-aminoketones derived from propiophenones. scielo.br

Crystallization and Recrystallization: When the target compound is a solid, crystallization is an effective method for purification. The crude product can be dissolved in a suitable solvent or solvent mixture and allowed to crystallize, leaving impurities behind in the mother liquor. In one instance, a propiophenone derivative was precipitated from a reaction mixture by adding acetone (B3395972) and then recrystallized from a water/ethanol mixture to yield white crystals. googleapis.com This technique is particularly useful for removing minor impurities and obtaining a product with high crystalline purity.

Extraction and Washing: Liquid-liquid extraction is a standard workup procedure to separate the desired product from unreacted starting materials, catalysts, and water-soluble byproducts. After a reaction, the mixture is often quenched with water or an aqueous solution. The product is then extracted into an organic solvent like ether or chloroform. googleapis.com This organic layer can be washed with water, acidic or basic solutions (e.g., sodium carbonate solution), and brine to remove different types of impurities before the solvent is evaporated. googleapis.comgoogle.com

Distillation: While distillation is a common purification technique for liquids, it can be challenging for certain propiophenone mixtures. For instance, the separation of propiophenone from its isomer isobutyrophenone (B147066) is nearly impossible with conventional distillation because their boiling points are within 1°C of each other. epo.orggoogle.comgoogle.com This highlights that for substituted propiophenones with closely boiling isomers, alternative methods like fractional crystallization or chromatography are necessary. epo.orggoogle.com

The table below outlines common purification strategies for substituted propiophenones.

| Purification Technique | Typical Application | Example |

| Column Chromatography | Purification of crude oils or solids from complex reaction mixtures. googleapis.com | A yellow oil residue purified by column chromatography. googleapis.com |

| Recrystallization | Final purification of solid compounds to achieve high purity. googleapis.com | A precipitate filtered and recrystallized from water/ethanol to yield white crystals. googleapis.com |

| Liquid-Liquid Extraction | Initial workup to separate the product from aqueous and soluble impurities. googleapis.com | Extraction with ether, followed by washing, neutralization, and a second extraction. googleapis.com |

| Reduced Pressure Distillation | Purification of thermally stable liquid products. google.com | Crude product is washed, dried, and then subjected to underpressure distillation. google.com |

Chemical Reactivity and Reaction Mechanisms of 4 Chloro 3 3 Fluorophenyl Propiophenone

Electrophilic Aromatic Substitution Reactions on Halogenated Phenyl Rings

Electrophilic Aromatic Substitution (EAS) involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. minia.edu.eg The reactivity of the two phenyl rings in 4'-Chloro-3-(3-fluorophenyl)propiophenone towards EAS is significantly influenced by the directing and activating or deactivating effects of their respective substituents.

On the 4'-chlorophenyl ring , two substituents are present: the chlorine atom at the 4'-position and the propiophenone (B1677668) group at the 1'-position.

Propiophenone Group (-COC₂H₅): As a ketone, this acyl group is a strong electron-withdrawing group (EWG) due to the polarized carbonyl. It deactivates the ring, making it less reactive towards electrophiles than benzene (B151609). masterorganicchemistry.com It acts as a meta-director, guiding incoming electrophiles to the 3' and 5' positions. savemyexams.com

Chlorine Atom (-Cl): Halogens are a unique class of substituents. They are deactivating due to their inductive electron-withdrawing effect but are ortho, para-directors because their lone pairs can donate electron density and stabilize the cationic intermediate (arenium ion) via resonance when the attack occurs at these positions. masterorganicchemistry.comyoutube.com

The directing effects on this ring are competing. The powerful deactivating and meta-directing acyl group and the deactivating but ortho, para-directing chlorine atom collectively reduce the ring's reactivity significantly. However, if a reaction were forced, the most likely position for substitution would be the 3' (and 5') position, which is meta to the acyl group and ortho to the chlorine.

On the 3-(3-fluorophenyl) ring , the substituents are the fluorine atom and the ethyl-ketone side chain.

Fluorine Atom (-F): Similar to chlorine, fluorine is a deactivating, ortho, para-director.

Ethyl Side Chain (-CH₂CH₂COR): This alkyl-type chain is considered a weakly activating, ortho, para-director. savemyexams.com

Here, the directing effects are reinforcing. Both groups direct incoming electrophiles to the positions ortho and para relative to the ethyl side chain. Therefore, this ring is more susceptible to EAS than the 4'-chlorophenyl ring, with substitution favored at the positions ortho and para to the side chain.

| Ring | Substituent | Effect on Reactivity | Directing Position |

|---|---|---|---|

| 4'-Chlorophenyl | -COC₂H₅ (Acyl) | Strongly Deactivating | Meta |

| -Cl (Chloro) | Deactivating | Ortho, Para | |

| 3-Fluorophenyl | -CH₂CH₂COR (Alkyl) | Weakly Activating | Ortho, Para |

| -F (Fluoro) | Deactivating | Ortho, Para |

Nucleophilic Additions to the Carbonyl Moiety

The most significant reaction pathway for ketones is nucleophilic addition to the carbonyl group. masterorganicchemistry.com The carbon-oxygen double bond is highly polarized, with the carbon atom bearing a partial positive charge, making it electrophilic, and the oxygen atom bearing a partial negative charge. byjus.com This polarity makes the carbonyl carbon a prime target for attack by nucleophiles. libretexts.org

The general mechanism involves three key steps:

Nucleophilic Attack: A nucleophile attacks the electrophilic carbonyl carbon. The hybridization of this carbon changes from sp² (trigonal planar) to sp³ (tetrahedral). masterorganicchemistry.combyjus.com

Intermediate Formation: This attack breaks the C=O pi bond, pushing the electrons onto the oxygen and forming a negatively charged tetrahedral intermediate known as an alkoxide. byjus.com

Protonation: The alkoxide intermediate is subsequently protonated, typically by a solvent or a weak acid added during workup, to yield a neutral alcohol product. libretexts.org

The reactivity of the carbonyl group in this compound is enhanced by the electron-withdrawing nature of the attached 4'-chlorophenyl ring. Electron-withdrawing groups increase the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack. masterorganicchemistry.com

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Hydride (H⁻) | NaBH₄, LiAlH₄ | Secondary Alcohol |

| Organometallics (R⁻) | Grignard (R-MgBr), Organolithium (R-Li) | Tertiary Alcohol |

| Cyanide (CN⁻) | HCN, NaCN | Cyanohydrin |

| Primary Amines (RNH₂) | CH₃NH₂ | Imine |

Oxidation Reactions of the Propiophenone Backbone

Ketones are generally resistant to oxidation under mild conditions, unlike aldehydes which are easily oxidized. openstax.orglibretexts.org Oxidation of a ketone requires strong oxidizing agents and typically involves the cleavage of a carbon-carbon bond adjacent to the carbonyl group. libretexts.org

One significant oxidation reaction for ketones is the Baeyer-Villiger oxidation . This reaction converts a ketone into an ester using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide with a Lewis acid. wikipedia.orgorganic-chemistry.org The mechanism involves the nucleophilic addition of the peroxyacid to the carbonyl carbon, followed by the migration of one of the adjacent carbon groups to the oxygen atom. The regioselectivity of the reaction is determined by the migratory aptitude of the groups attached to the carbonyl. The general order of migratory aptitude is: tertiary alkyl > secondary alkyl ≈ phenyl > primary alkyl > methyl. organic-chemistry.org

For this compound, the two groups attached to the carbonyl are the 4-chlorophenyl group and the 1-(3-fluorophenyl)ethyl group. The phenyl group has a higher migratory aptitude than the secondary alkyl group. Therefore, the Baeyer-Villiger oxidation would likely yield an ester where the oxygen atom is inserted between the carbonyl carbon and the 4-chlorophenyl ring.

Under harsh conditions, such as with hot, alkaline potassium permanganate (B83412) (KMnO₄), ketones can undergo oxidative cleavage of the C-C bonds adjacent to the carbonyl group. openstax.orgpressbooks.pub This is a destructive process and is not typically used for synthetic purposes unless the goal is to break down the molecule into smaller carboxylic acid fragments.

Reduction Reactions and Derivative Formation

The most common reduction reaction for propiophenones involves the conversion of the carbonyl group into a secondary alcohol. This is a form of nucleophilic addition, where the nucleophile is a hydride ion (H⁻). chemguide.co.uk

Common laboratory reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.org Both reagents serve as a source of hydride, which attacks the electrophilic carbonyl carbon. libretexts.org LiAlH₄ is a much stronger reducing agent and reacts violently with protic solvents like water and alcohol, requiring an anhydrous ether solvent. chemguide.co.uk NaBH₄ is milder and can be used in alcoholic solvents. stackexchange.com The reduction of the ketone results in the formation of 1-(4-chlorophenyl)-3-(3-fluorophenyl)propan-1-ol.

This reduction creates a new chiral center at the carbon bearing the hydroxyl group, leading to the formation of a racemic mixture of (R) and (S) enantiomers. The synthesis of specific enantiomers is of great importance, particularly in the pharmaceutical industry. Enantioselective reduction can be achieved using chiral catalysts or biocatalysts. For example, enzymatic reductions using microorganisms like baker's yeast (Saccharomyces cerevisiae) or isolated ketoreductase enzymes can produce secondary alcohols with high enantiomeric excess. rsc.orgresearchgate.netusm.my These chiral alcohols are valuable intermediates in the synthesis of more complex molecules. organicreactions.org

| Reagent/Method | Typical Conditions | Selectivity | Product |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol solvent | Achiral | Racemic Secondary Alcohol |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether, followed by acid workup | Achiral | Racemic Secondary Alcohol |

| Catalytic Hydrogenation | H₂, Metal Catalyst (e.g., Pt, Pd, Ni) | Achiral | Racemic Secondary Alcohol |

| Biocatalytic Reduction (e.g., Yeast) | Aqueous buffer, whole cells or isolated enzyme | Enantioselective | Enantioenriched Secondary Alcohol |

Halogen Atom Reactivity: Substitution Pathways

While aryl halides are generally unreactive towards nucleophilic substitution, the presence of strong electron-withdrawing groups on the aromatic ring can facilitate a Nucleophilic Aromatic Substitution (SₙAr) reaction. libretexts.orglibretexts.org This pathway is distinct from Sₙ1 and Sₙ2 mechanisms and involves an addition-elimination sequence. libretexts.org

The mechanism proceeds in two steps:

Addition: A strong nucleophile attacks the carbon atom bearing the halogen, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.org

Elimination: The leaving group (the halide ion) is expelled, restoring the aromaticity of the ring. libretexts.org

For this reaction to occur, a strong electron-withdrawing group must be positioned ortho or para to the leaving group to stabilize the negative charge of the Meisenheimer complex through resonance. libretexts.orgmasterorganicchemistry.com

In this compound:

The 4'-Chloro group: This chlorine atom is para to the propiophenone group. The carbonyl within this group is a strong EWG that can effectively stabilize the negative charge of the intermediate. Therefore, this chlorine atom is activated towards SₙAr and can be substituted by strong nucleophiles like hydroxide (B78521) (OH⁻), alkoxides (RO⁻), or ammonia (B1221849) (NH₃). masterorganicchemistry.com

The 3-Fluoro group: This fluorine atom is meta to the point of attachment of the side chain. An EWG in the meta position cannot stabilize the Meisenheimer complex via resonance. libretexts.org Furthermore, the side chain itself is not a strong EWG. Consequently, the fluorine atom is not activated towards SₙAr and would be unreactive under typical conditions.

The reactivity order for leaving groups in SₙAr reactions is often F > Cl > Br > I, as the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine, rather than the breaking of the carbon-halogen bond. masterorganicchemistry.com However, in this specific molecule, the electronic positioning makes the chlorine atom the only viable site for this type of substitution.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-(4-chlorophenyl)-3-(3-fluorophenyl)propan-1-ol |

| Benzene |

| Sodium borohydride |

| Lithium aluminum hydride |

| meta-chloroperoxybenzoic acid (m-CPBA) |

| Potassium permanganate |

| Hydroxide |

| Alkoxides |

| Ammonia |

Spectroscopic and Computational Elucidation of Molecular Structure for 4 Chloro 3 3 Fluorophenyl Propiophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, it is possible to map out the carbon-hydrogen framework and identify the electronic environment of the fluorine atom.

The ¹H NMR spectrum of 4'-Chloro-3-(3-fluorophenyl)propiophenone provides information about the number, environment, and connectivity of protons in the molecule. The spectrum is characterized by distinct signals for the aliphatic chain protons and the aromatic protons on the two phenyl rings.

The two methylene (B1212753) groups (-CH₂-CH₂) of the propiophenone (B1677668) backbone typically appear as a pair of triplets due to coupling with each other. The methylene group adjacent to the carbonyl (Cα-H₂) is expected to be downfield (at a higher ppm value) compared to the methylene group adjacent to the 3-fluorophenyl ring (Cβ-H₂).

The aromatic region is more complex, showing signals for the protons on both the 4-chlorophenyl and 3-fluorophenyl rings. The 4-chlorophenyl ring protons are expected to form an AA'BB' system, appearing as two doublets. The protons on the 3-fluorophenyl ring will show more complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Cα-H₂ | ~3.25 | Triplet (t) | ~7.0 |

| Cβ-H₂ | ~3.05 | Triplet (t) | ~7.0 |

| H-2', H-6' (4-chlorophenyl) | ~7.90 | Doublet (d) | ~8.5 |

| H-3', H-5' (4-chlorophenyl) | ~7.45 | Doublet (d) | ~8.5 |

| H-2, H-4, H-5, H-6 (3-fluorophenyl) | ~6.90 - 7.30 | Multiplet (m) | H-H and H-F coupling |

Note: Predicted values are based on analysis of similar structures and standard NMR principles.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, a total of 15 distinct carbon signals are expected, unless there is an accidental overlap of signals. The most downfield signal corresponds to the carbonyl carbon due to its significant deshielding. The carbons of the aromatic rings appear in the range of approximately 113-165 ppm. The presence of the electronegative chlorine and fluorine atoms influences the chemical shifts of the carbons to which they are attached, as well as the adjacent carbons. The two aliphatic carbons of the ethyl chain will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carbonyl) | ~196.5 |

| C-4' (C-Cl) | ~139.5 |

| C-1' | ~135.0 |

| C-2', C-6' | ~129.5 |

| C-3', C-5' | ~129.0 |

| C-3 (C-F) | ~163.0 (d, ¹JCF ≈ 245 Hz) |

| C-1 | ~141.5 (d, ³JCF ≈ 7 Hz) |

| C-5 | ~130.5 (d, ³JCF ≈ 8 Hz) |

| C-6 | ~124.5 (d, ⁴JCF ≈ 3 Hz) |

| C-2 | ~115.0 (d, ²JCF ≈ 21 Hz) |

| C-4 | ~113.5 (d, ²JCF ≈ 22 Hz) |

| Cα | ~38.0 |

| Cβ | ~30.0 |

Note: Predicted values are based on analysis of similar structures. Carbons in the fluorophenyl ring are expected to appear as doublets due to C-F coupling.

¹⁹F NMR spectroscopy is a highly sensitive technique used to characterize fluorine-containing compounds. nih.gov For this compound, a single resonance is expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atom on the 3-fluorophenyl ring. The chemical shift of this signal is sensitive to the electronic environment. For a fluorine atom on a benzene (B151609) ring, the chemical shift typically appears in the range of -110 to -115 ppm relative to a standard like CFCl₃. colorado.edunih.gov The signal will likely appear as a multiplet due to coupling with the neighboring aromatic protons.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, a COSY spectrum would show a cross-peak between the Cα-H₂ and Cβ-H₂ signals, confirming their adjacency. It would also reveal the coupling network among the protons on the 3-fluorophenyl ring and confirm the coupling between the H-2'/H-6' and H-3'/H-5' protons of the 4-chlorophenyl ring.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. It allows for the definitive assignment of each carbon atom that bears protons. For instance, the proton signal at ~3.25 ppm would correlate with the carbon signal at ~38.0 ppm, assigning them to Cα and its attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and piecing together different fragments of the molecule. Key HMBC correlations would include:

From the Cα-H₂ protons to the carbonyl carbon (C=O) and the C-1' of the chlorophenyl ring.

From the Cβ-H₂ protons to the carbons of the 3-fluorophenyl ring (C-1, C-2, C-6).

From the H-2'/H-6' protons to the carbonyl carbon (C=O).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features.

The most prominent peak is typically the strong absorption from the carbonyl (C=O) group of the ketone. The aromatic rings give rise to several bands, including C-H stretching just above 3000 cm⁻¹ and C=C stretching in the 1450-1600 cm⁻¹ region. The presence of the halogen substituents is also confirmed by specific stretching vibrations for the C-Cl and C-F bonds.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H | Stretching | 3000 - 2850 |

| C=O (Ketone) | Stretching | 1700 - 1680 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| C-F | Stretching | 1250 - 1100 |

| C-Cl | Stretching | 800 - 600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound (molecular formula C₁₅H₁₂ClFO), the molecular weight is 262.71 g/mol . In the mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 262. An isotope peak (M+2) at m/z 264, with an intensity of about one-third of the M⁺ peak, is expected due to the natural abundance of the ³⁷Cl isotope, confirming the presence of one chlorine atom. miamioh.edu

Electron ionization (EI) would cause the molecule to fragment in predictable ways, providing further structural evidence. Key fragmentation pathways for ketones involve cleavage of the bonds adjacent to the carbonyl group (α-cleavage).

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Formation Pathway |

| 262/264 | [C₁₅H₁₂ClFO]⁺ | Molecular Ion (M⁺) |

| 139/141 | [C₇H₄ClO]⁺ | α-cleavage, formation of the 4-chlorobenzoyl cation |

| 123 | [C₈H₈F]⁺ | α-cleavage, loss of the 4-chlorobenzoyl radical |

| 109 | [C₇H₆F]⁺ | Formation of the fluorotropylium or fluorobenzyl cation |

| 111 | [C₆H₄Cl]⁺ | Loss of the 3-fluoropropyl radical |

Note: The relative intensities of these fragments depend on their stability.

The fragmentation pattern, particularly the presence of the 4-chlorobenzoyl cation (m/z 139/141) and fragments corresponding to the 3-fluorophenylpropyl portion of the molecule, would strongly support the proposed structure. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.

For this compound, the principal chromophore is the substituted benzoyl group (4-chlorobenzoyl), which is an aromatic ketone system. This system gives rise to two primary types of electronic transitions: π → π* and n → π*.

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of systems with conjugated double bonds, such as the benzene ring and the carbonyl group (C=O). These are typically high-energy transitions, resulting in strong absorption bands at shorter wavelengths, generally below 300 nm. researchgate.net

n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the carbonyl oxygen, to a π* antibonding orbital. These are lower-energy transitions compared to π → π* and result in weaker absorption bands at longer wavelengths, often above 300 nm. researchgate.net

Based on analyses of similar aromatic ketones like acetophenone (B1666503) and propiophenone, the UV-Vis spectrum of this compound is expected to exhibit a strong absorption band corresponding to the π → π* transition and a weaker, lower-energy band corresponding to the n → π* transition of the carbonyl group. The positions of these bands can be influenced by the electronic effects of the chloro and fluoro substituents on the phenyl rings.

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Orbitals Involved | Expected Wavelength Region | Expected Intensity |

| π → π | π (Aromatic Ring, C=O) → π (Aromatic Ring, C=O) | Shorter (e.g., 250-290 nm) | High (Strong) |

| n → π | n (C=O lone pair) → π (C=O) | Longer (e.g., 310-340 nm) | Low (Weak) |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules within a crystal lattice. This technique provides unambiguous data on bond lengths, bond angles, and torsion (dihedral) angles, revealing the molecule's conformation in the solid state.

A crystallographic study of this compound would elucidate several key structural features:

Molecular Conformation: It would define the spatial relationship between the 4-chlorophenyl and 3-fluorophenyl rings, including the dihedral angles between their planes. The conformation of the flexible three-carbon propiophenone chain would also be precisely determined. Studies on similar compounds, such as substituted chalcones, often reveal nearly planar or slightly twisted geometries. nih.gov

Intermolecular Interactions: The packing of molecules in the crystal is governed by non-covalent interactions. Given the presence of halogen atoms (Cl and F), the crystal structure could be stabilized by halogen bonding, where a halogen atom acts as an electrophilic region interacting with a nucleophilic site on an adjacent molecule. mdpi.comresearchgate.net Other significant interactions would likely include π–π stacking between the aromatic rings and weaker C–H···O or C–H···π hydrogen bonds.

Table 2: Key Parameters from a Hypothetical X-ray Crystallography Study

| Parameter Category | Specific Information Provided |

| Bond Lengths | Precise distances between bonded atoms (e.g., C=O, C-Cl, C-F, C-C bonds). |

| Bond Angles | Angles between three connected atoms (e.g., C-C-C and C-C=O angles in the propiophenone chain). |

| Torsion Angles | Dihedral angles defining the rotation around single bonds, which determine the overall molecular conformation. |

| Crystal System | The symmetry class of the crystal (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry operations that define the arrangement of molecules in the unit cell. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Intermolecular Contacts | Distances and geometries of non-covalent interactions like hydrogen bonds, halogen bonds, and π–π stacking distances. nih.govmdpi.com |

Advanced Spectroscopic Methods for Conformational Analysis

While X-ray crystallography reveals the static structure in the solid state, molecules often adopt different and more dynamic conformations in solution. Advanced spectroscopic and computational methods are employed to investigate this conformational flexibility.

Computational Modeling (DFT): Density Functional Theory (DFT) is a powerful computational method used to predict molecular structures, energies, and other properties. For this compound, DFT calculations can be used to:

Perform a conformational search by systematically rotating the single bonds in the propiophenone linker.

Calculate the relative energies of the different possible conformers (rotamers) to identify the most stable, lowest-energy structures.

Simulate vibrational spectra (IR and Raman) and compare them with experimental data to validate the predicted conformations.

Advanced NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation in solution. While standard 1H and 13C NMR confirm the molecular connectivity, advanced techniques can provide detailed conformational insights. For instance, Nuclear Overhauser Effect (NOE) spectroscopy measures through-space interactions between protons that are close to each other (< 5 Å). Detecting an NOE between specific protons on the 4-chlorophenyl and 3-fluorophenyl rings would provide direct experimental evidence for the preferred solution-state conformation, confirming which rotamers are most populated.

These methods combined provide a comprehensive picture of the molecule's conformational landscape, highlighting how the interplay of steric and electronic factors determines its preferred shape in different environments.

Table 3: Methods for Conformational Analysis

| Method | Information Gained |

| Density Functional Theory (DFT) | Prediction of stable conformers, calculation of relative energies, optimized geometries (bond lengths, angles). |

| Nuclear Overhauser Effect (NOE) Spectroscopy | Experimental confirmation of through-space proton proximities, validation of preferred solution-state conformation. |

Theoretical and Computational Investigations of 4 Chloro 3 3 Fluorophenyl Propiophenone

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to investigating the electronic properties of molecules. DFT methods are widely used to determine optimized molecular geometries, vibrational frequencies, and various electronic parameters by approximating the electron density of a system. sci-hub.sexisdxjxsu.asia For a molecule like 4'-Chloro-3-(3-fluorophenyl)propiophenone, DFT calculations, often employing a basis set such as 6-311++G(d,p), can elucidate its structural and electronic characteristics with considerable accuracy. researchgate.netresearchgate.net

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. nih.gov The HOMO acts as an electron donor, while the LUMO is the electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a significant parameter; a smaller gap suggests higher chemical reactivity, greater polarizability, and lower kinetic stability, indicating a greater ease of intramolecular charge transfer. nih.govnih.gov

Computational studies on similar aromatic ketones have shown that the HOMO is typically localized on the more electron-rich parts of the molecule, while the LUMO is distributed over the electron-deficient regions. For this compound, the HOMO would likely be centered on the phenyl rings, while the LUMO may be concentrated around the α,β-unsaturated carbonyl system. The energy gap for related chalcone (B49325) derivatives has been calculated to be around 4.12 eV, suggesting significant stability but also potential for charge transfer interactions. nih.gov

Illustrative Data on Frontier Molecular Orbitals

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.58 |

| ELUMO | -2.46 |

| Energy Gap (ΔE) | 4.12 |

Note: The data presented is illustrative and representative of values obtained for structurally similar compounds through DFT calculations. nih.gov

The Molecular Electrostatic Potential (MEP or EPS) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.gov The MEP map provides a visual representation of the charge distribution, where different colors correspond to different electrostatic potential values. researchgate.net

Red/Yellow Regions : Indicate negative potential, representing electron-rich areas that are susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen. nih.govresearchgate.net

Blue Regions : Indicate positive potential, representing electron-deficient areas that are prone to nucleophilic attack. These are often located around hydrogen atoms. nih.govresearchgate.net

Green Regions : Represent neutral or zero potential areas. researchgate.net

For this compound, the MEP map would likely show a significant negative potential (red) around the carbonyl oxygen atom due to its high electronegativity, making it a prime site for electrophilic interactions. Positive potential (blue) would be expected around the hydrogen atoms of the phenyl rings and the aliphatic chain. Such analyses are crucial for understanding intermolecular interactions. nih.govnih.gov

Molecular Dynamics Simulations for Conformational Flexibility

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system, MD simulations provide detailed information about the conformational flexibility and dynamics of a molecule. stanford.edu For a relatively flexible molecule like this compound, which has several rotatable single bonds, MD simulations can explore its conformational landscape. These simulations can identify the most stable (lowest energy) conformers and the energy barriers between different conformations, which is essential for understanding how the molecule's shape influences its interactions and reactivity. nih.gov

In Silico Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry offers powerful methods for the in silico prediction of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. rsc.org Using the optimized geometry obtained from DFT calculations, it is possible to compute the ¹H and ¹³C NMR chemical shifts. nih.gov These theoretical predictions are highly valuable in the structural elucidation of new compounds, as they can be compared with experimental spectra to confirm the proposed structure. rsc.orgbohrium.com While DFT calculations for NMR shifts can be computationally intensive, they often provide accuracy comparable to experimental results, making them a standard tool in chemical analysis. rsc.orgnih.gov

Illustrative Predicted vs. Experimental NMR Chemical Shifts (ppm)

| Atom Type | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| Aromatic 1H | 7.2 - 8.0 | 7.1 - 7.9 |

| Aliphatic 1H | 3.0 - 3.5 | 3.1 - 3.6 |

| Carbonyl 13C | ~197 | ~196 |

| Aromatic 13C | 120 - 140 | 121 - 139 |

Note: This table provides a hypothetical comparison of the types of data generated from in silico NMR predictions against typical experimental values for similar structures.

Computational Studies on Reaction Pathways and Transition States

Quantum chemical calculations are instrumental in mapping out the potential energy surface (PES) for chemical reactions. nih.govnist.gov By locating the transition state (TS) structures—the highest energy point along a reaction coordinate—researchers can calculate the activation energy, which is the barrier that must be overcome for the reaction to proceed. nih.gov This information is vital for understanding reaction kinetics and mechanisms. rsc.org For this compound, computational studies could explore various potential reactions, such as its synthesis via a Friedel-Crafts acylation or its subsequent reactions like reduction or cycloaddition. researchgate.net These studies can help predict the most likely reaction pathways and identify key intermediates, providing a deeper understanding of the molecule's chemical behavior. nih.govnih.gov

Structure Activity and Structure Reactivity Relationship Studies of 4 Chloro 3 3 Fluorophenyl Propiophenone and Its Analogs

Design Principles for Analog Synthesis and Modification

The design and synthesis of analogs of 4'-Chloro-3-(3-fluorophenyl)propiophenone are guided by established medicinal chemistry strategies aimed at optimizing molecular properties and biological activity. mdpi.com Key principles involve simplifying complex structures, modifying functional groups, and altering the scaffold to enhance interactions with biological targets. mdpi.com For propiophenone (B1677668) derivatives, synthetic modifications often focus on the α-position of the carbonyl group, the aromatic rings, and the ethyl chain. researchgate.net

Core Strategies for Analog Design:

Scaffold Hopping and Simplification: This involves replacing the central propiophenone core with other bioisosteric scaffolds that maintain the key pharmacophoric features while potentially improving properties like solubility or metabolic stability. Simplifying the structure by removing non-essential functional groups can also lead to more synthetically accessible and potent analogs. mdpi.com

Functional Group Modification: The carbonyl group is a primary site for modification, allowing for the introduction of α-heteroatoms to create building blocks for more complex molecules. researchgate.net Oxidative C-O bond formation via sp3 C-H functionalization is an attractive approach for synthesizing esters from propiophenone precursors. researchgate.net Additionally, the ethyl chain can be altered in length or rigidity to probe the binding pocket of a target.

Substituent Modification: The nature, position, and number of substituents on the two phenyl rings are critical for activity. Modifications often involve varying the halogen atoms (e.g., replacing chlorine with bromine) or introducing other electron-donating or electron-withdrawing groups to modulate the electronic properties of the molecule. nih.govnih.gov

Synthetic Approaches:

The synthesis of analogs typically involves multi-step processes. Common strategies include Friedel-Crafts acylation to form the propiophenone core, followed by various reactions to introduce or modify substituents on the aromatic rings. smolecule.com The introduction of functionality at the alpha position of the propiophenone can be achieved through methods like direct alpha-chlorination using molecular chlorine in the presence of aluminum chloride. smolecule.com Base-catalyzed halogenation can also be employed, often showing different regioselectivity compared to acid-catalyzed methods. smolecule.com

A general iterative process is often employed for analog development:

Initial Synthesis: A lead compound like this compound is synthesized.

Analog Synthesis: A library of analogs is created by systematically applying the design principles mentioned above.

Biological Evaluation: The analogs are screened for the desired biological activity.

Structure-Activity Relationship (SAR) Analysis: The relationship between structural changes and activity is analyzed to inform the design of the next generation of analogs.

This cyclical process of design, synthesis, and testing is fundamental to optimizing the therapeutic potential of propiophenone derivatives.

Positional Isomerism and Substituent Effects on Chemical Reactivity

The chemical reactivity of this compound is significantly influenced by the positions of the halogen substituents on the phenyl rings. Positional isomerism—altering the location of the chloro and fluoro groups—can dramatically affect the molecule's electronic distribution and, consequently, its interaction with reactants.

The reactivity of the carbonyl group, a key functional feature of propiophenones, is highly sensitive to the electronic effects of substituents on the aromatic ring to which it is attached (the 4'-chloro substituted ring).

Inductive Effect: The chlorine atom at the 4'-position exerts a strong electron-withdrawing inductive effect (-I). This effect makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. Moving the chlorine to the 2' or 3' position would alter the magnitude of this effect on the carbonyl carbon.

Resonance Effect: The chlorine atom also has a weak electron-donating resonance effect (+R) due to its lone pairs of electrons. However, for halogens, the inductive effect typically dominates.

Impact of Isomerism on Reactivity:

| Isomer Position | Expected Effect on Carbonyl Reactivity | Rationale |

| 4'-Chloro (para) | High | Strong -I effect from the para position effectively withdraws electron density from the carbonyl group, increasing its electrophilicity. |

| 2'-Chloro (ortho) | Moderate to High | Strong -I effect is present, but steric hindrance from the ortho substituent could potentially shield the carbonyl group from bulky nucleophiles. |

| 3'-Chloro (meta) | Moderate | The -I effect is less pronounced at the meta position compared to the ortho and para positions, leading to a less electrophilic carbonyl carbon. |

| 3-Fluoro | Indirect | Primarily influences the acidity of the α-protons and the electronic nature of the second phenyl ring, with a less direct impact on the carbonyl group's reactivity compared to the 4'-chloro substituent. |

The choice of reactants and reaction conditions is also critical. For instance, in nucleophilic substitution reactions, the increased electrophilicity of the carbonyl carbon in the 4'-chloro isomer would likely lead to faster reaction rates compared to its 2'- or 3'-chloro isomers. nih.gov Conversely, in electrophilic aromatic substitution reactions on the chloro-substituted ring, the chlorine atom acts as a deactivating group, directing incoming electrophiles to the ortho and para positions (relative to the chlorine).

Influence of Halogenation Patterns on Molecular Interactions

The specific pattern of halogenation in this compound plays a crucial role in defining its non-covalent molecular interactions, which are fundamental to its crystal packing, solubility, and potential interactions with biological macromolecules. nih.gov Halogen atoms, particularly chlorine and fluorine, can participate in various intermolecular forces, including dipole-dipole interactions, van der Waals forces, and halogen bonding. ucl.ac.uk

Key Molecular Interactions Influenced by Halogenation:

Halogen Bonding: This is a non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophilic site, such as a lone pair of electrons on an oxygen or nitrogen atom. The strength of the halogen bond generally increases with the polarizability of the halogen (I > Br > Cl > F). In the context of this compound, the chlorine atom is a more likely halogen bond donor than fluorine. These interactions can be significant in determining crystal lattice stability and binding to biological targets. smolecule.com

Hydrophobic Interactions: The presence of two aromatic rings and halogen substituents results in a largely hydrophobic molecular surface. smolecule.com This hydrophobicity influences the molecule's solubility, which is generally low in water but moderate in polar aprotic solvents. The carbonyl group is the main polar feature capable of hydrogen bonding with protic solvents. smolecule.com

π-π Stacking: The aromatic rings can interact with each other through π-π stacking. The electronic nature of the rings, as modulated by the halogen substituents, influences the geometry and strength of these interactions. Electron-withdrawing halogens can create electron-poor π systems, favoring interactions with electron-rich aromatic systems.

The interplay of these forces dictates the molecule's conformation and how it interacts with its environment. For example, halogenation has been shown to modulate the optoelectronic and mechanical properties of aromatic molecules by influencing intermolecular interactions. ucl.ac.uk The substitution of chlorine and bromine in flavonoid structures, for instance, has been shown to affect their interaction with lipid membranes. nih.gov

Comparative Analysis of Structure-Reactivity Across Related Propiophenone Derivatives

The reactivity of this compound can be better understood by comparing it with other propiophenone derivatives. The structure-reactivity relationship is primarily governed by the nature and position of substituents on the aromatic rings and modifications to the propiophenone core.

Comparison with Other Halogenated Propiophenones:

The identity of the halogen atom significantly impacts reactivity. For instance, replacing the 4'-chloro substituent with a 4'-bromo or 4'-iodo group would alter the electronic effects. While all halogens are electron-withdrawing via the inductive effect, their polarizability and ability to participate in halogen bonding increase down the group. This can affect reaction rates and mechanisms. For example, α-iodopropiophenone is found to be a more reactive substrate for nucleophilic substitution compared to its bromide counterpart. nih.gov

Table of Comparative Reactivity:

| Derivative | Key Structural Difference | Expected Impact on Carbonyl Reactivity (vs. This compound) | Rationale |

| Propiophenone | No halogen substituents | Lower | The absence of electron-withdrawing halogens results in a less electrophilic carbonyl carbon. |

| 4'-Fluoropropiophenone | 4'-Fluoro instead of 4'-Chloro | Slightly Lower | Fluorine has a stronger inductive effect but also a stronger resonance effect than chlorine. The net effect might make the carbonyl slightly less electrophilic compared to the chloro-derivative. |

| 4'-Bromopropiophenone | 4'-Bromo instead of 4'-Chloro | Similar | Bromine and chlorine have similar electronegativities and inductive effects, leading to comparable reactivity at the carbonyl carbon. |

| 4'-Methylpropiophenone | 4'-Methyl instead of 4'-Chloro | Lower | The methyl group is electron-donating (+I effect), which deactivates the carbonyl group towards nucleophilic attack. |

| 4'-Nitropropiophenone | 4'-Nitro instead of 4'-Chloro | Higher | The nitro group is a very strong electron-withdrawing group, significantly increasing the electrophilicity of the carbonyl carbon. |

Influence of the Second Phenyl Ring:

The substituent on the second phenyl ring (the 3-fluorophenyl group) also modulates reactivity, albeit to a lesser extent than the substituent on the ring directly attached to the carbonyl group. It can influence the stability of intermediates and transition states in various reactions.

Typical reactions for aromatic ketones like propiophenone derivatives include nucleophilic additions to the carbonyl group, electrophilic aromatic substitutions on the phenyl rings, and reactions at the α-carbon. smolecule.com The specific halogenation pattern of this compound provides unique retention characteristics in analytical techniques like chromatography, allowing for effective separation from related derivatives. smolecule.com

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Propiophenone Series

Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies used to correlate the chemical structure of compounds with their biological activity. nih.gov For a series of propiophenone derivatives, QSAR models can be developed to predict their activity and guide the design of new, more potent analogs. drugdesign.org

Essential Steps in QSAR Modeling for Propiophenones:

Data Set Selection: A dataset of propiophenone analogs with known biological activities (e.g., IC50 values) is compiled. This set is typically divided into a training set for model development and a test set for validation. drugdesign.org

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. For propiophenone derivatives, these can include:

Electronic Descriptors: Partial atomic charges, dipole moment, HOMO/LUMO energies (related to the molecule's ability to donate or accept electrons).

Steric Descriptors: Molecular volume, surface area, specific steric parameters (e.g., Taft steric parameters).

Hydrophobic Descriptors: LogP (partition coefficient), which describes the molecule's lipophilicity.

Topological Descriptors: Indices that describe molecular branching and connectivity.

Variable Selection: From the large pool of calculated descriptors, the most relevant ones that correlate with biological activity are selected using statistical methods like Principal Component Analysis (PCA). nih.gov

Model Construction: A mathematical model is built to relate the selected descriptors to the biological activity. Common methods include:

Multiple Linear Regression (MLR)

Partial Least Squares (PLS)

Machine learning algorithms (e.g., support vector machines, random forest). researchgate.net

Model Validation: The predictive power of the QSAR model is rigorously tested. Internal validation (e.g., cross-validation) and external validation (using the test set) are performed to ensure the model is robust and not overfitted. drugdesign.org

Application to Propiophenone Series:

A QSAR model for a series of halogenated propiophenones could reveal key insights. For example, it might show that a high positive partial charge on the carbonyl carbon and a specific range of LogP values are critical for high activity. The model could quantify the contributions of the chloro and fluoro substituents at their respective positions. Such a model would be an invaluable tool for predicting the activity of newly designed but not-yet-synthesized propiophenone analogs, thereby saving significant time and resources in the drug discovery process. nih.govdrugdesign.org

Advanced Research Applications of 4 Chloro 3 3 Fluorophenyl Propiophenone in Chemical Biology and Material Science

Role as an Intermediate in the Synthesis of Complex Organic Molecules

4'-Chloro-3-(3-fluorophenyl)propiophenone is a versatile intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and specialty chemical industries. The propiophenone (B1677668) scaffold is a common structural motif in many biologically active compounds. The presence of halogen substituents (chloro and fluoro groups) on the phenyl rings provides reactive handles for a variety of organic transformations, making this compound a valuable building block.

The synthesis of propiophenone derivatives often involves the Friedel–Crafts acylation of an aromatic substrate with a propanoyl halide or anhydride (B1165640). In the case of this compound, this would involve the acylation of a substituted benzene (B151609) derivative. The resulting ketone can then undergo a wide range of chemical modifications, including:

Reduction of the ketone: The carbonyl group can be reduced to a secondary alcohol, which can be further functionalized.

Reactions at the α-carbon: The carbon atom adjacent to the carbonyl group can be functionalized through enolate chemistry, allowing for the introduction of various substituents.

Cross-coupling reactions: The chloro and fluoro substituents on the aromatic rings can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form new carbon-carbon or carbon-heteroatom bonds.

These transformations allow for the construction of a diverse array of complex molecules with potential applications in drug discovery and materials science. For example, related chloro- and fluoro-substituted phenylacetic acids are known to be crucial precursors in the manufacturing of various pharmaceuticals. nbinno.com

Probing Molecular Interactions with Biological Macromolecules

The unique structural features of this compound make it an interesting candidate for studying molecular interactions with biological macromolecules, such as enzymes and receptors.

Enzyme Binding and Inhibition Studies

Propiophenone derivatives have been investigated for their potential to interact with and modulate the activity of various enzymes. For instance, some propiophenone derivatives have been explored as potential antidiabetic agents. researchgate.net The specific substitution pattern of this compound, with its halogenated phenyl rings, could influence its binding affinity and selectivity for different enzyme targets. The chlorine and fluorine atoms can participate in halogen bonding and other non-covalent interactions within an enzyme's active site, potentially leading to potent and selective inhibition. While specific studies on this exact compound are not widely reported, the general class of substituted propiophenones is of interest in enzyme inhibition research. For example, some substituted indole derivatives prepared from propiophenone have shown potential as anti-inflammatory agents by inhibiting cyclooxygenase (COX) enzymes. tandfonline.com

Receptor Ligand Interaction Research

The interaction between small molecules and biological receptors is a cornerstone of drug discovery. nih.gov Substituted propiophenones are scaffolds that can be elaborated to create ligands for various receptors. The chloromethyl ketone derivatives of some peptides have been used for opioid receptor labeling. nih.gov The chloro and fluoro substituents on this compound can significantly impact its electronic properties and conformation, which in turn can affect its binding to a target receptor. These halogens can influence the molecule's lipophilicity, which is a critical factor for cell membrane permeability and interaction with hydrophobic binding pockets in receptors. The study of how these substitutions affect receptor binding can provide valuable insights for the design of new therapeutic agents.

Utilization in Catalytic Reactions and Organic Transformations

While often the product of a catalytic reaction itself, this compound can also serve as a substrate in various catalytic transformations. The ketone functional group is particularly amenable to a range of catalytic reactions. For example, the catalytic transfer hydrogenation of propiophenone derivatives can lead to the formation of chiral alcohols, which are valuable building blocks in asymmetric synthesis. researchgate.net

Additionally, the aromatic rings of this compound can be subjected to catalytic C-H functionalization reactions, allowing for the direct introduction of new functional groups. The presence of the directing ketone group and the electronic influence of the halogen atoms can control the regioselectivity of these transformations.

Explorations in Specialty Chemical Production

The versatility of this compound as a synthetic intermediate extends to its use in the production of specialty chemicals. These are chemicals produced in smaller quantities for specific applications, such as in agrochemicals, fragrances, and electronics.

The unique combination of a propiophenone core with chloro and fluoro substituents can be leveraged to create novel specialty chemicals with desired properties. For example, fluorinated compounds are widely used in agrochemicals to enhance their biological activity and metabolic stability. nbinno.com Similarly, the fragrance industry utilizes a wide variety of aromatic ketones, and derivatives of this compound could lead to new fragrance compounds with unique olfactory properties.

Potential in Advanced Material Science Precursor Applications

The field of material science is constantly seeking new molecular building blocks to create advanced materials with tailored properties. Fluorinated organic compounds are of particular interest due to the unique properties that fluorine imparts, such as high thermal stability, chemical resistance, and specific electronic characteristics. nbinno.com

This compound, with its two fluorine atoms and a reactive ketone group, has potential as a precursor for advanced materials. For instance, it could be used to synthesize fluorinated polymers with high thermal stability and low surface energy. Such polymers could find applications in coatings, membranes, and electronic devices. The incorporation of fluorine can also be beneficial in the design of advanced batteries. griffith.edu.au The rigid aromatic structure of the molecule could also be exploited in the synthesis of liquid crystals or other organic electronic materials.

Q & A

Q. What are the recommended storage conditions and handling precautions for 4'-Chloro-3-(3-fluorophenyl)propiophenone to ensure stability and safety in laboratory settings?

- Methodological Answer: Store the compound at -20°C in a desiccator for long-term stability (1–2 years) and use inert atmosphere handling to prevent degradation. Short-term storage (1–2 weeks) at -4°C is acceptable. Always wear nitrile gloves, safety goggles, and a lab coat to avoid skin contact. Perform manipulations in a fume hood or glovebox when working with powdered forms to prevent inhalation. Dispose of waste via certified chemical disposal services to avoid environmental contamination .

Q. How can researchers experimentally determine key physicochemical properties (e.g., melting point, solubility) of this compound?

- Methodological Answer: Use differential scanning calorimetry (DSC) to measure melting points with a heating rate of 5°C/min under nitrogen. For solubility, perform equilibrium solubility assays in solvents like DMSO, ethanol, and aqueous buffers (pH 1–7.4) at 25°C, followed by HPLC-UV quantification. Polarizability (∼18.9 × 10⁻²⁴ cm³) and vapor pressure (near 0 mmHg at 25°C) can be estimated using computational models like DFT .

Advanced Research Questions

Q. What computational chemistry approaches are suitable for predicting electronic properties and reaction mechanisms involving this compound?

- Methodological Answer: Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and exact exchange corrections provides accurate predictions of thermochemical properties (e.g., bond dissociation energies, redox potentials). Basis sets like 6-311++G(d,p) are recommended for halogenated systems. For reaction mechanisms, use transition state theory (TST) with solvent effects modeled via COSMO-RS .

Q. How can researchers address discrepancies in reported spectroscopic data or biological activity profiles for halogenated propiophenone derivatives?

- Methodological Answer: Cross-validate NMR assignments (¹H/¹³C, HSQC, HMBC) with computational predictions (e.g., ACD/Labs or ChemDraw simulations). For conflicting bioactivity data, conduct dose-response assays under standardized conditions (e.g., fixed cell lines, ATP-based viability tests). Review literature systematically using tools like PRISMA guidelines , focusing on studies with rigorous analytical validation (e.g., ≥95% purity by HPLC) .

Q. What strategies are recommended for designing efficient synthetic routes to this compound while minimizing hazardous byproducts?

- Methodological Answer: Optimize Friedel-Crafts acylation using 3-fluorophenyl precursors and AlCl₃ catalysis under dry conditions. Monitor reaction progress via TLC (hexane:EtOAc 4:1) and purify via silica gel chromatography. Replace chlorinated solvents with cyclopentyl methyl ether (CPME) to reduce toxicity. Use green chemistry metrics (E-factor, atom economy) to assess sustainability .

Q. What crystallographic techniques and software packages are most effective for resolving structural ambiguities in substituted propiophenones?

- Methodological Answer: Employ single-crystal X-ray diffraction with Cu-Kα radiation (λ = 1.5418 Å) and refine structures using SHELXL for high-precision atomic coordinates. Visualize thermal ellipsoids and hydrogen bonding via ORTEP-III . For twinned crystals, apply TwinRotMat algorithms in Olex2. Validate structures against Cambridge Structural Database (CSD) entries .

Featured Recommendations

| Most viewed | ||

|---|---|---|